[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid
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Overview
Description
[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid is a complex organic compound with a unique structure that includes an oxazole ring, a thioether linkage, and a carboxylic acid group
Mechanism of Action
Mode of Action
Based on its structural similarity to other oxazole compounds, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Oxazole compounds are known to interact with various biological pathways, including signal transduction, protein synthesis, and cellular metabolism .
Pharmacokinetics
The methylthio and oxazole groups could potentially undergo metabolic transformations, affecting the compound’s bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by oxidative conditions, while its efficacy could be influenced by the presence of competing molecules or inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone and an amide, under acidic or basic conditions.
Introduction of the Thioether Linkage: The oxazole intermediate is then reacted with a thiol compound, such as methylthiol, under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding saturated heterocycle.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways.
Comparison with Similar Compounds
Similar Compounds
[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]butyric acid: Similar structure but with a butyric acid group instead of acetic acid.
Uniqueness
[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxazole ring, thioether linkage, and carboxylic acid group allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[[5-methyl-2-(4-methylsulfanylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S2/c1-9-12(7-20-8-13(16)17)15-14(18-9)10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHJAJCUAJNBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)SC)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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